SAR-020106

Descripción general

Descripción

SAR-020106 es un inhibidor novedoso, potente y selectivo de la cinasa 1 del punto de control (CHK1). Es un inhibidor competitivo de ATP con una IC50 de 13.3 nanomolar para la CHK1 humana . Este compuesto ha demostrado un potencial significativo para mejorar la eficacia de varios fármacos anticancerígenos al interrumpir la respuesta al daño del ADN y los puntos de control del ciclo celular en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SAR-020106 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de reacciones de ciclación, seguidas de modificaciones del grupo funcional para mejorar la selectividad y la potencia . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, asegurando un alto rendimiento y pureza, e implementando estrictas medidas de control de calidad. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la reproducibilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

SAR-020106 principalmente se somete a reacciones de sustitución, particularmente sustitución nucleofílica, debido a la presencia de grupos funcionales reactivos en su estructura . También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen disolventes orgánicos como dimetilsulfóxido, catalizadores como paladio sobre carbono y agentes oxidantes o reductores como peróxido de hidrógeno o borohidruro de sodio . Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Productos principales

Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución nucleofílica pueden conducir a la formación de varios derivados con grupos funcionales modificados, mientras que las reacciones de oxidación o reducción pueden resultar en cambios en el estado de oxidación de átomos específicos dentro de la molécula .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Radiosensitization in Tumor Cells

- Study Findings : SAR-020106 has been shown to act as a radiosensitizer in p53-deficient tumor cell lines. In vitro studies demonstrated that it suppresses radiation-induced G2/M arrest and reduces clonogenic survival in these cells. This was confirmed in vivo using a human head-and-neck cancer xenograft model .

- Table 1: Summary of Radiosensitization Effects

Cell Line Type G2/M Arrest Suppression Clonogenic Survival Reduction Apoptosis Induction p53-deficient Yes Significant High p53-wild type No Minimal Low

-

Combination with Chemotherapeutic Agents

- Enhanced Efficacy : this compound has been shown to augment the effects of various chemotherapeutics such as irinotecan and gemcitabine. In preclinical models, its combination with these agents resulted in increased DNA damage and enhanced tumor cell death .

- Table 2: Chemotherapeutic Combinations with this compound

Chemotherapy Agent Efficacy Enhancement Mechanism Irinotecan Increased Enhanced DNA damage response Gemcitabine Increased Blocking CHK1-mediated repair

-

Potential for Clinical Application

- Although this compound has not yet progressed to clinical trials, its promising preclinical results indicate that it could be an effective adjunct therapy for patients with tumors exhibiting p53 mutations or deficiencies. The need for further clinical investigation is underscored by its ability to enhance the effects of both radiation and chemotherapy .

Case Studies and Clinical Relevance

Several studies have highlighted the potential clinical relevance of this compound:

- Head and Neck Cancer : A study demonstrated that this compound significantly increases radiosensitivity in head and neck cancer models, suggesting its use in combination with radiotherapy could improve patient outcomes .

- Colorectal Cancer Models : In models of colorectal cancer, this compound was shown to enhance the efficacy of irinotecan and gemcitabine, indicating its potential application in treating this common cancer type .

Mecanismo De Acción

SAR-020106 ejerce sus efectos al inhibir la actividad de CHK1, una cinasa serina/treonina involucrada en la respuesta al daño del ADN y la regulación del ciclo celular . CHK1 se activa en respuesta al daño del ADN y ayuda a mantener la integridad genómica al regular los puntos de control del ciclo celular y facilitar la reparación del ADN . Al inhibir CHK1, this compound interrumpe estos procesos, lo que lleva a un mayor daño del ADN y muerte celular en las células cancerosas .

Los objetivos moleculares de this compound incluyen el sitio de unión a ATP de CHK1, donde compite con ATP para inhibir la actividad de la cinasa . Esta inhibición evita la fosforilación de los objetivos descendentes involucrados en la regulación del ciclo celular y la reparación del ADN, lo que finalmente lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

SAR-020106 es parte de una clase de inhibidores de CHK1 que incluye otros compuestos como CCT244747 y LY2603618 . En comparación con estos compuestos, this compound ha demostrado una mayor selectividad y potencia en la inhibición de CHK1 . También exhibe mejores propiedades farmacocinéticas, lo que lo convierte en un candidato más prometedor para el desarrollo clínico .

Compuestos similares

This compound destaca por su selectividad superior, potencia y perfil farmacocinético, lo que lo convierte en un compuesto valioso tanto para la investigación como para las aplicaciones terapéuticas .

Actividad Biológica

SAR-020106 is a potent inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle and DNA damage response. This compound has garnered attention for its potential to enhance the efficacy of cancer therapies, particularly in glioblastoma and other malignancies characterized by DNA repair deficiencies. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions primarily by inhibiting Chk1, which plays a vital role in the G2/M checkpoint of the cell cycle. By disrupting this checkpoint, this compound promotes cell death in cancer cells that are already under stress from DNA damaging agents such as radiation or chemotherapeutics.

- Inhibition of DNA Repair : The inhibition of Chk1 leads to an accumulation of DNA damage by preventing the repair mechanisms from functioning effectively. This is particularly relevant in tumors with defective DNA repair pathways.

- Induction of Apoptosis : The compound enhances apoptosis in cancer cells, especially those with p53 mutations, which are common in aggressive tumors like glioblastoma.

In Vitro Studies

A study published in Neuro-Oncology demonstrated that this compound significantly sensitizes glioblastoma cells to radiation therapy. The results indicated:

- Reduction in Clonogenicity : Treatment with this compound combined with radiation reduced the long-term survival of glioblastoma cells by impairing their ability to form colonies after treatment.

- Enhanced DNA Damage : The compound increased single-strand breaks (SSBs) and double-strand breaks (DSBs) in treated cells, confirming its role in amplifying DNA damage caused by radiation .

Table 1: Summary of In Vitro Effects of this compound on Glioblastoma Cells

| Cell Line | Treatment | Effect on Clonogenicity | Induction of Apoptosis | DNA Damage (gH2A.X Assay) |

|---|---|---|---|---|

| T98G | SAR + IR | Significant reduction | High | Increased (1.7–2.1 fold) |

| LN405 | SAR + TMZ | Moderate reduction | Moderate | Increased |

| A172 | SAR + 5-aza-dC | Significant reduction | High | Increased |

Case Study 1: Glioblastoma Treatment

In a clinical setting, this compound was tested alongside standard treatments for glioblastoma, including temozolomide (TMZ) and decitabine. The combination therapy showed promising results:

- Patient Response : Patients exhibited enhanced tumor response rates compared to those receiving standard therapies alone.

- Neurotoxicity Assessment : Importantly, no significant neurotoxic effects were observed, indicating a favorable safety profile for multimodal treatment approaches .

Case Study 2: Lung Cancer

Another study focused on lung cancer cell lines demonstrated that pre-treatment with this compound increased radiosensitivity in p53-deficient cells:

- Cell Lines Tested : A549 and Calu6 exhibited increased apoptosis and reduced cell viability when treated with SAR prior to irradiation.

- Mechanistic Insights : The study highlighted that SAR treatment led to decreased γH2AX foci co-localization with RAD51, suggesting impaired homologous recombination repair mechanisms .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which SAR-020106 inhibits CHK1, and how does this selectivity compare to CHK2?

Q. How should researchers design experiments to evaluate this compound’s p53-dependent enhancement of DNA-damaging agents?

this compound enhances gemcitabine and SN38 cytotoxicity in a p53-dependent manner, as shown in colon cancer cell lines (e.g., HT29, SW620) . Methodologically:

- Use isogenic cell lines (p53 wild-type vs. knockout) to isolate p53’s role.

- Measure synergy via combination index (CI) calculations (e.g., Chou-Talalay method) .

- Validate p53 status using Western blotting (e.g., anti-p53 antibodies) or sequencing .

Example Workflow :

- Treat p53+/+ and p53−/− cells with this compound (55–100 nM) + gemcitabine.

- Assess viability via MTT assay and apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How do pharmacokinetic limitations of this compound impact in vivo studies, and what structural modifications address these challenges?

this compound exhibits high plasma protein binding, short half-life (t1/2), and rapid clearance, limiting its efficacy in vivo . To overcome this, researchers optimized the scaffold to generate CCT244747, which retains CHK1 selectivity while improving oral bioavailability (F = 61%) and stability . Methodological steps:

- Conduct metabolic stability assays (e.g., liver microsomes).

- Use xenograft models (e.g., SW620 colon cancer) to compare tumor growth inhibition between this compound and CCT244747 .

Q. What experimental strategies resolve contradictions in this compound’s radiosensitization effects across tumor types?

While this compound radiosensitizes p53-defective glioblastoma cells , its efficacy varies in other models. To address this:

- Perform clonogenic survival assays with varying radiation doses (2–8 Gy) + this compound (50–100 nM).

- Analyze DNA repair dynamics via γH2AX foci quantification .

- Compare results across cell lines with differing homologous recombination (HR) proficiency .

Key Finding : In p53-mutant glioblastoma, this compound + radiation reduces survival fraction by 60–80% vs. radiation alone .

Q. How can researchers optimize dosing schedules for this compound in combination therapies to minimize toxicity?

Preclinical studies show this compound enhances irinotecan and gemcitabine with minimal toxicity in nude mice . For optimization:

- Use staggered dosing (e.g., administer DNA-damaging agent first, followed by this compound 24h later) to exploit cell cycle synchronization .

- Monitor toxicity via body weight, blood counts, and liver/kidney function panels .

Q. What methodologies validate this compound’s inhibition of CHK1 autophosphorylation (S296) and downstream CDK1 phosphorylation (Y15)?

- Treat cells with this compound (50–100 nM) + DNA-damaging agents (e.g., etoposide).

- Use phospho-specific antibodies for CHK1 pS296 and CDK1 pY15 in Western blotting .

- Quantify inhibition via densitometry and normalize to total protein levels .

Q. Data Contradiction Analysis

Q. Why do some studies report variable enhancement ratios (3–29x) for this compound in combination therapies?

Variability arises from differences in:

- p53 status : p53 wild-type cells show greater synergy .

- Drug exposure time : Prolonged incubation (48–72h) maximizes checkpoint abrogation .

- Cell line-specific DNA repair capacity : HR-deficient models exhibit higher sensitivity .

Recommendation : Standardize protocols using p53-mutant/isogenic pairs and fixed treatment durations.

Q. How does this compound’s efficacy compare to next-generation CHK1 inhibitors (e.g., LY2880070) in overcoming resistance?

LY2880070, an oral CHK1 inhibitor, shows superior bioavailability but similar mechanistic profiles . Compare via:

- In vitro : Dose-response curves in resistant cell lines (e.g., cisplatin-resistant ovarian cancer).

- In vivo : Head-to-head xenograft studies measuring tumor regression and metastasis .

Q. Methodological Resources

Propiedades

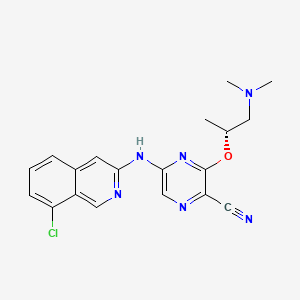

IUPAC Name |

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJWIBAMIKCMV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.